4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Overview
Description
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl acetate group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a phenyl acetate precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which 4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenyl acetate group can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The prop-2-en-1-yl substituent may also play a role in binding to specific molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- (E)-2-methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate
Uniqueness
4-{[(5E)-4-Oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is unique due to its combination of a thiazolidine ring and a phenyl acetate group, which is not commonly found in similar compounds
Properties
IUPAC Name |
[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-3-8-16-14(18)13(21-15(16)20)9-11-4-6-12(7-5-11)19-10(2)17/h3-7,9H,1,8H2,2H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOQCOZDMZTJJ-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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